molecular formula C12H9N3O B2596988 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-94-8

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2596988
CAS No.: 339009-94-8
M. Wt: 211.224
InChI Key: GCFISBPLDOPPCX-UHFFFAOYSA-N
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Description

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and biological activities. It has been studied for its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in metabolic disorders .

Mechanism of Action

Target of Action

The primary target of the compound 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of dietary carbohydrates, and its inhibition can be an effective strategy in controlling type-II diabetes mellitus .

Mode of Action

This compound interacts with its target, the α-glucosidase enzyme, by forming hydrogen bonds with specific amino acids in the enzyme . The –NH– group of the imidazo-pyridine of the compound forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form hydrogen bonds with Asp1279 . This interaction inhibits the enzyme’s activity, thereby reducing the digestion and absorption of dietary carbohydrates .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial blood glucose levels, which is beneficial for controlling type-II diabetes mellitus .

Pharmacokinetics

The compound’s ability to inhibit α-glucosidase suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the body and exert its effects .

Result of Action

The primary result of the action of this compound is the inhibition of the α-glucosidase enzyme . This leads to a decrease in the digestion and absorption of dietary carbohydrates, resulting in lower postprandial blood glucose levels . This effect is beneficial for the management of type-II diabetes mellitus .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[4,5-b]pyridines, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol stands out due to its potent enzyme inhibitory activity and its potential therapeutic applications in metabolic disorders. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-hydroxy-2-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-15-10-7-4-8-13-11(10)14-12(15)9-5-2-1-3-6-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFISBPLDOPPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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